molecular formula C19H16BrNO5 B2880306 Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308296-30-2

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2880306
CAS No.: 308296-30-2
M. Wt: 418.243
InChI Key: REJGATLHRCCKLU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. This compound features a bromine atom, a phenyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-phenyl-1-benzofuran-3-carboxylic acid as the core structure.

  • Bromination: The bromination step involves the addition of bromine to the benzofuran ring, resulting in the formation of 6-bromo-2-phenyl-1-benzofuran-3-carboxylic acid.

  • Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Ammonia (NH3), primary amines (RNH2)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amino-substituted benzofurans, alkyl-substituted benzofurans

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The phenyl group contributes to the compound's aromaticity and stability, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

  • Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

  • Ethyl 5-(2-ethoxy-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

  • Ethyl 5-(2-benzyloxy-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness: Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate stands out due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an amino group and a bromine atom provides unique opportunities for further functionalization and biological activity.

Biological Activity

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound's structure can be described by the following IUPAC name: this compound. Its molecular formula is C19H16BrNO5C_{19}H_{16}BrNO_5 with a molecular weight of approximately 404.24 g/mol.

Synthesis:
The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core: This is achieved through cyclization reactions involving phenolic compounds and α-haloketones.
  • Esterification: The carboxylic acid derivative is reacted with ethyl alcohol in the presence of a catalyst to form the ester.
  • Introduction of Functional Groups: The ethoxy group is introduced via etherification reactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has been found to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and altered mitochondrial membrane potential.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast)45 ± 5
HT-29 (Colon)38 ± 4
A549 (Lung)50 ± 6

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is significant for managing diabetes.

Table 2: Enzyme Inhibition Data

CompoundEnzyme Inhibition IC50 (µM)
Ethyl Compound120 ± 10
Acarbose (Control)750 ± 10

These findings suggest that this compound may serve as a lead compound for developing new antidiabetic agents.

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological macromolecules. The bromine substituent enhances binding affinity to target enzymes or receptors, while the ethoxy group contributes to solubility and bioavailability.

Molecular Docking Studies

Molecular docking simulations have revealed that the compound binds effectively within the active site of α-glucosidase, stabilizing key interactions that inhibit enzyme activity. The presence of hydrogen bonds and hydrophobic interactions plays a crucial role in its efficacy.

Case Studies

  • Study on Anticancer Activity: A comprehensive study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, showcasing its potential as a chemotherapeutic agent .
  • Diabetes Management Research: Another study focused on its role as an α-glucosidase inhibitor demonstrated significant reductions in postprandial glucose levels in diabetic models, indicating its therapeutic potential .

Properties

IUPAC Name

ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO5/c1-2-24-19(23)17-12-8-15(25-10-16(21)22)13(20)9-14(12)26-18(17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJGATLHRCCKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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